dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is a synthetic organic compound that features a piperidine ring, an oxadiazole ring, and a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Introduction of the piperidine ring: The piperidine moiety can be introduced via nucleophilic substitution reactions or through reductive amination.
Attachment of the dimethylamine group: This step often involves the alkylation of a secondary amine with a suitable alkyl halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting neurological or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring may interact with neurotransmitter receptors, while the oxadiazole ring could modulate enzyme activity. The dimethylamine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Piperidine derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-4-amine share the piperidine ring structure.
Oxadiazole derivatives: Compounds like 2,5-dimethyl-1,3,4-oxadiazole and 2-phenyl-1,3,4-oxadiazole share the oxadiazole ring structure.
Dimethylamine derivatives: Compounds such as dimethylamine hydrochloride and N,N-dimethylformamide share the dimethylamine group.
Uniqueness: Dimethyl({[5-(piperidin-2-yl)-1,3,4-oxadiazol-2-yl]methyl})amine dihydrochloride is unique due to the combination of its three functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
1803604-12-7 |
---|---|
Molecular Formula |
C10H20Cl2N4O |
Molecular Weight |
283.2 |
Purity |
90 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.